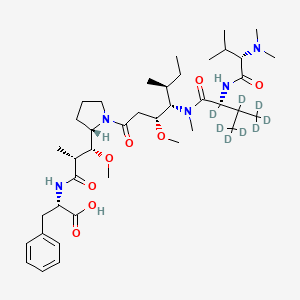

Auristatin F-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H67N5O8 |

|---|---|

Molecular Weight |

754.0 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D |

InChI Key |

LGNCNVVZCUVPOT-RFJYZHMJSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Auristatin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Auristatin F, a critical internal standard for bioanalytical studies of antibody-drug conjugates (ADCs). The strategic incorporation of deuterium atoms into the Auristatin F molecule allows for its use in sensitive and accurate quantification by mass spectrometry.

Introduction to Auristatin F and the Rationale for Deuteration

Auristatin F is a potent synthetic analogue of the natural marine product dolastatin 10.[1][2][3] It functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis, making it a powerful cytotoxic payload for ADCs.[4][5] In the context of ADC development, accurate quantification of the payload in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

Deuterated analogues of drug molecules, such as Auristatin F-d8, serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[6][7] The key advantages of using a stable isotope-labeled internal standard include:

-

Similar Physicochemical Properties: The deuterated standard co-elutes with the non-deuterated analyte, correcting for variations in sample preparation and matrix effects.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.

-

Improved Accuracy and Precision: This leads to more reliable and reproducible bioanalytical data.

Proposed Synthesis of Deuterated Auristatin F (this compound)

The proposed deuteration pattern for this compound involves the use of L-Valine-d8 and L-Phenylalanine-d5 as key building blocks.

Synthesis of Deuterated Starting Materials

The synthesis of the required deuterated amino acids is a critical first step.

-

L-Valine-d8: This can be synthesized from appropriate deuterated precursors. Several methods for the preparation of deuterated valine have been reported.[8][9][10]

-

L-Phenylalanine-d5: The synthesis of L-phenyl-d5-alanine has been described, involving the use of benzaldehyde-d6 as a starting material.[11][12][13]

Peptide Synthesis Workflow

The assembly of the deuterated pentapeptide backbone of this compound would follow standard solid-phase or solution-phase peptide synthesis methodologies.

Mandatory Visualization: Proposed Synthesis of Deuterated Auristatin F

Caption: Proposed workflow for the synthesis of deuterated Auristatin F.

Experimental Protocol: General Peptide Coupling

A representative peptide coupling step in the synthesis of the Auristatin F backbone is outlined below. This is a generalized protocol and would need to be adapted for the specific amino acid being coupled.

Table 1: General Peptide Coupling Protocol

| Step | Procedure |

| 1. Activation | Dissolve the N-protected amino acid (deuterated or non-deuterated) and a suitable coupling reagent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF).[14][15][16][17] |

| 2. Amine Component | In a separate vessel, dissolve the amino-deprotected peptide intermediate. |

| 3. Coupling | Add the activated amino acid solution to the amine component solution. Add a base (e.g., DIPEA) to facilitate the reaction. |

| 4. Monitoring | Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). |

| 5. Work-up | Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. |

| 6. Purification | Purify the resulting peptide fragment by column chromatography.[18][19] |

Characterization of Deuterated Auristatin F

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Mandatory Visualization: Characterization Workflow

Caption: Workflow for the characterization of synthesized deuterated Auristatin F.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the successful synthesis and deuteration of this compound.

Table 2: Expected Mass Spectrometry Data

| Analysis | Expected Result |

| Molecular Ion Peak | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound. The expected mass would be approximately 8 mass units higher than that of non-deuterated Auristatin F.[20] |

| Isotopic Distribution | The isotopic pattern of the molecular ion will confirm the incorporation of eight deuterium atoms.[21][22][23] |

| Fragmentation Pattern | Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule.[24] |

Experimental Protocol: LC-MS Analysis

A general protocol for the LC-MS analysis of deuterated Auristatin F is provided below.

Table 3: General LC-MS Protocol

| Step | Procedure |

| 1. Sample Preparation | Prepare a dilute solution of the synthesized deuterated Auristatin F in a suitable solvent (e.g., methanol or acetonitrile). |

| 2. LC Separation | Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). |

| 3. MS Detection | The eluent is introduced into the mass spectrometer. Acquire data in full scan mode to observe the molecular ion and in MS/MS mode to obtain fragmentation data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of deuterated Auristatin F.

Table 4: Expected NMR Spectroscopy Data

| Analysis | Expected Result |

| ¹H NMR | The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium in the valine and phenylalanine residues.[1][4][25][26] |

| ²H NMR | The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of deuteration.[27] |

| ¹³C NMR | The carbon-13 NMR spectrum will show characteristic shifts and potentially altered coupling patterns for the carbon atoms bonded to deuterium. |

Experimental Protocol: NMR Analysis

A general protocol for acquiring NMR spectra of deuterated Auristatin F is as follows.

Table 5: General NMR Protocol

| Step | Procedure |

| 1. Sample Preparation | Dissolve a sufficient amount of the purified deuterated Auristatin F in a deuterated solvent (e.g., DMSO-d6, Methanol-d4). |

| 2. ¹H NMR Acquisition | Acquire a one-dimensional proton NMR spectrum. |

| 3. ²H NMR Acquisition | Acquire a one-dimensional deuterium NMR spectrum. |

| 4. ¹³C NMR Acquisition | Acquire a one-dimensional carbon-13 NMR spectrum. |

| 5. 2D NMR (Optional) | Acquire two-dimensional NMR spectra (e.g., COSY, HSQC) to aid in the complete assignment of signals and confirm the structure. |

Conclusion

The synthesis of deuterated Auristatin F is a crucial step in the development of robust and reliable bioanalytical methods for antibody-drug conjugates. By employing a strategic synthetic approach utilizing deuterated amino acid precursors and standard peptide coupling techniques, it is possible to produce high-quality this compound. Thorough characterization by mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability as an internal standard in regulated bioanalysis.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scilit.com [scilit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Preparation of Highly Deuterated Phenylalanine, Alanine, Valine, and Leucine/Isoleucine Using Facultative Methylotrophic Bacterium ?revibacterium Methylicum | Semantic Scholar [semanticscholar.org]

- 9. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Biosynthesis of deuterium labeled phenylalanine. facultative | PDF [slideshare.net]

- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. Purification and In Vitro Evaluation of an Anti-HER2 Affibody-Monomethyl Auristatin E Conjugate in HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. ias.ac.in [ias.ac.in]

- 26. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 27. meihonglab.com [meihonglab.com]

The Core Mechanism of Auristatin F: A Technical Guide to its Action as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin F, and its more prominent derivative Monomethyl Auristatin F (MMAF), are synthetic analogs of the potent marine natural product dolastatin 10.[1][2] These antineoplastic agents have garnered significant attention in oncology, primarily as cytotoxic payloads in the design of Antibody-Drug Conjugates (ADCs). Their high potency and specific mechanism of action, centered on the disruption of microtubule dynamics, make them formidable tools in targeted cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of Auristatin F as a tubulin inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Tubulin Polymerization

Auristatin F exerts its cytotoxic effects by interfering with the assembly of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[3][4] The primary mechanism involves the direct binding of Auristatin F to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization.

Binding to the Vinca Domain on β-Tubulin

High-resolution crystallographic studies have revealed that Auristatin F binds to the vinca domain at the interface between two longitudinally aligned tubulin dimers, specifically interacting with the β-tubulin subunit.[5][6] This binding pocket is located at the positive, or growing, end of the microtubule. By occupying this site, Auristatin F sterically hinders the addition of subsequent tubulin dimers, effectively capping the microtubule and halting its elongation.[7]

The interaction is characterized by a high binding affinity, which contributes to the potent cytotoxic activity of Auristatin F. The carboxy-terminal phenylalanine residue of MMAF, in particular, has been shown to enhance this binding affinity compared to other auristatin derivatives like Monomethyl Auristatin E (MMAE).[5]

Disruption of Microtubule Dynamics

The binding of Auristatin F to tubulin disrupts the delicate equilibrium of microtubule dynamics, which is characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage). By inhibiting polymerization, Auristatin F shifts this balance towards a net depolymerization, leading to the disassembly of the microtubule network.[8] This disruption is particularly detrimental during mitosis when a highly dynamic mitotic spindle is required for the proper segregation of chromosomes.

Quantitative Data Summary

The potency of Auristatin F and its derivatives has been quantified through various in vitro assays. The following tables summarize key quantitative data for MMAF.

| Parameter | Value | Cell Line / Conditions | Reference |

| Binding Affinity (KD) | 63 nM | FITC-MMAF to free tubulin | [5] |

| IC50 (Tubulin Polymerization) | ~1.2 µM (for dolastatin 10) | Purified tubulin in glutamate | [9] |

| IC50 (Cell Viability) | 1-6 nM | Colorectal and melanoma cell lines | [5] |

| 1-26 ng/mL | p97-positive melanoma cell lines | [4] | |

| 0.056 - 0.449 nM (MMAF-OMe) | Various cancer cell lines | [10] |

Table 1: Binding Affinity and Inhibitory Concentrations of MMAF and Related Compounds. This table provides a summary of the dissociation constant (KD) of MMAF for tubulin and its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by Auristatin F triggers a cascade of cellular events, culminating in apoptosis.

G2/M Cell Cycle Arrest

The inhibition of mitotic spindle formation due to microtubule disruption activates the spindle assembly checkpoint (SAC). This checkpoint mechanism halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with misaligned chromosomes.[11][12] Prolonged arrest at this stage is a common outcome of treatment with microtubule-targeting agents.

Induction of Apoptosis

Sustained G2/M arrest ultimately leads to the induction of programmed cell death, or apoptosis. The apoptotic signaling cascade initiated by Auristatin F involves multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: Disruption of the microtubule network can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[6][13] This relieves the inhibition of pro-apoptotic proteins such as Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade, leading to the execution of apoptosis.

-

JNK Signaling Pathway: Microtubule stress is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][13] Activated JNK can phosphorylate and inactivate Bcl-2, further promoting the mitochondrial apoptotic pathway. JNK can also translocate to the nucleus and activate transcription factors like AP-1, which regulate the expression of pro-apoptotic genes.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Auristatin F.

Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of Auristatin F on the in vitro polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

GTP solution (100 mM)

-

Auristatin F (MMAF) stock solution in DMSO

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 40 µM in G-PEM buffer on ice.

-

Prepare serial dilutions of MMAF in G-PEM buffer. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only control.

-

Add 1 µL of 100 mM GTP to each well of the 96-well plate on ice.

-

Add 10 µL of the MMAF dilutions or DMSO control to the appropriate wells.

-

Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Monitor the absorbance at 350 nm every 30 seconds for at least 60 minutes.

-

Calculate the rate of polymerization (Vmax) for each concentration. The IC₅₀ value is the concentration of MMAF that inhibits the Vmax by 50% compared to the DMSO control.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of Auristatin F on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SK-MEL-5)

-

Complete cell culture medium

-

Auristatin F (MMAF) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of MMAF in complete culture medium. A concentration range of 0.01 nM to 100 nM is a typical starting point. Include a DMSO-only control.

-

Remove the old medium from the cells and add 100 µL of the MMAF dilutions or control medium to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the percentage of cells in the G2/M phase of the cell cycle after treatment with Auristatin F.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Auristatin F (MMAF) stock solution in DMSO

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of MMAF (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a DMSO-only control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Gate the cell populations based on their DNA content to determine the percentage of cells in G1, S, and G2/M phases. For more specific identification of mitotic cells, co-staining with an antibody against a mitotic marker like phospho-histone H3 (Ser10) can be performed.[6]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.

References

- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for analysis of G2/M DNA synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating tubulin posttranslational modifications with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. flowcytometry-embl.de [flowcytometry-embl.de]

The Strategic Role of Deuterium Labeling in Auristatin F-d8 for Enhanced Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the application of deuterium labeling in the development of Auristatin F-d8, a modified version of the potent cytotoxic agent Monomethyl Auristatin F (MMAF). It details the scientific rationale, experimental methodologies, and potential therapeutic advantages of this strategy, particularly in the context of Antibody-Drug Conjugates (ADCs).

Introduction: Auristatin F in Antibody-Drug Conjugates

Monomethyl Auristatin F (MMAF) is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[][2] It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[3][4][5] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in several ADCs currently in clinical development.[][6] In an ADC, a monoclonal antibody targets a specific antigen on cancer cells, delivering the MMAF payload directly to the tumor site.[2][7] The linker connecting the antibody and MMAF is designed to be stable in circulation but cleavable within the target cell, releasing the active cytotoxic agent.[][8]

MMAF is structurally similar to Monomethyl Auristatin E (MMAE), but the presence of a C-terminal phenylalanine in MMAF renders it less permeable to cell membranes and attenuates its cytotoxic activity compared to MMAE.[][9] Despite its efficacy, the pharmacokinetic profile of MMAF can be subject to metabolic degradation, primarily through demethylation, which can influence its therapeutic window and overall efficacy.[10][11][12]

The Principle of Deuterium Labeling in Drug Metabolism

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[13] The substitution of hydrogen with deuterium at specific, metabolically labile positions in a drug molecule is a strategic approach known as deuterium labeling.[][15] This modification leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[17][18]

In drug development, this effect can be harnessed to:

-

Decrease the rate of metabolism: Particularly for drugs cleared by cytochrome P450 (CYP) enzymes, deuteration can significantly slow down metabolic processes like oxidation and demethylation.[18][19]

-

Prolong drug half-life: A slower metabolic rate leads to a longer circulation time and half-life (t½) of the drug.[13][20]

-

Improve pharmacokinetic profiles: Deuteration can lead to increased drug exposure (AUC) and potentially more consistent patient-to-patient metabolic profiles.[20][21]

-

Reduce toxic metabolites: By altering metabolic pathways, deuterium labeling can decrease the formation of undesirable or toxic metabolites.[19][20]

This compound: A Strategic Application of Deuterium Labeling

Studies on the metabolism of MMAF have identified that a major metabolic pathway is N-demethylation.[10][11][12] This process, often mediated by CYP enzymes, represents a key site for metabolic instability. By replacing the hydrogen atoms on the N-methyl groups with deuterium, this compound is designed to slow this primary metabolic pathway.

The rationale is that the strengthened C-D bonds on the methyl groups will be less susceptible to enzymatic cleavage, thereby preserving the parent drug's structure and activity for a longer duration. This can lead to enhanced stability and a more favorable pharmacokinetic profile when the payload is released from its corresponding ADC.

Logical Relationship: The Kinetic Isotope Effect on MMAF Metabolism

References

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioscientia.de [bioscientia.de]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Cytotoxic Potential of Unconjugated Auristatin F

This technical guide provides a comprehensive overview of the in vitro cytotoxic potential of unconjugated Auristatin F (AF). It details its mechanism of action, summarizes its potency, provides standardized experimental protocols for its evaluation, and visualizes key cellular pathways and experimental workflows.

Introduction

Auristatin F is a synthetic analogue of the potent antineoplastic natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1] While highly toxic, making it unsuitable as a standalone chemotherapeutic agent, its potent anti-mitotic activity has made it a critical component in the development of Antibody-Drug Conjugates (ADCs).[1] In this context, it serves as a cytotoxic "payload" delivered specifically to cancer cells. Unconjugated Auristatin F, and its widely used derivative Monomethyl Auristatin F (MMAF), act by disrupting microtubule dynamics, a critical process for cell division.[1][2][3] This guide focuses on the inherent cytotoxic properties of Auristatin F in its unconjugated form.

Mechanism of Action

The cytotoxic effect of Auristatin F is primarily driven by its interaction with tubulin.[1][4]

-

Microtubule Disruption: Auristatin F binds to tubulin, inhibiting the polymerization required to form microtubules.[1][2][] This disruption of the microtubule assembly prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1]

-

Cell Cycle Arrest: The failure of mitotic spindle formation leads to an arrest of the cell cycle in the G2/M phase.[1][6]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the cell's programmed cell death machinery, leading to apoptosis.[1][3][6] The mechanism of apoptosis induction involves the Bcl-2 protein family.[1]

In Vitro Cytotoxicity Data

Unconjugated Auristatin F possesses inherent cytotoxic activity; however, its potency is markedly influenced by its physicochemical properties. The C-terminal phenylalanine in MMAF imparts a negative charge, which is believed to reduce its cell permeability compared to analogues like Monomethyl Auristatin E (MMAE).[][7] This results in significantly lower cytotoxic activity in its free, unconjugated form.[6][7]

| Compound | Comparative Potency (IC50) | Rationale for Potency Difference |

| Monomethyl Auristatin E (MMAE) | ~1-10 nM range (Varies by cell line)[8][9] | Cell permeable, allowing for efficient entry into cells and interaction with intracellular tubulin.[7] |

| Monomethyl Auristatin F (MMAF) | ~100–250 nM range[6] (Over 100-fold less potent than MMAE)[6] | Reduced cell permeability due to a charged C-terminus, limiting its ability to reach its intracellular target.[][7] |

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10][11] Viable cells with active metabolism convert MTT into a purple formazan product.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Unconjugated Auristatin F (or MMAF)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of unconjugated Auristatin F in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a desired exposure period (e.g., 72 or 96 hours) at 37°C and 5% CO₂.[8][14]

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used for background subtraction.[12]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Protocol for Apoptosis Detection (Annexin V Staining)

This protocol uses Annexin V staining and flow cytometry to detect one of the early events in apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]

Materials:

-

Cells treated with Auristatin F as described above

-

Fluorescently-labeled Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with Auristatin F, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of Auristatin F using an MTT assay.

Auristatin F-Induced Apoptosis Signaling Pathway

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 3. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]

- 6. books.rsc.org [books.rsc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. blog.cellsignal.com [blog.cellsignal.com]

The Rise of Auristatins: A Technical Guide to Their Discovery, Development, and Application in Oncology

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism, and therapeutic application of potent auristatin analogues in cancer research.

Introduction

The auristatins represent a class of exceptionally potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the natural marine product dolastatin 10, these peptide analogues exert their powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[3][4] Their high cytotoxicity, with activity in the picomolar to nanomolar range, initially limited their use as standalone chemotherapeutics due to a narrow therapeutic window.[4][] However, the advent of ADC technology has harnessed their potency, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. This guide provides an in-depth technical overview of the discovery, structural evolution, and preclinical evaluation of key auristatin analogues, offering a valuable resource for professionals in the field of oncology drug development.

From Sea Hare to Syringe: The Discovery of Auristatins

The journey of auristatins began in 1987 with the isolation of dolastatin 10 from the sea hare Dolabella auricularia.[4] This natural pentapeptide demonstrated remarkable antineoplastic activity but faced challenges in supply and formulation. This led to extensive research into synthetic analogues, giving rise to the auristatin family. A pivotal breakthrough was the creation of analogues with a secondary amine at the N-terminus, which allowed for stable conjugation to linker molecules, a critical feature for their use in ADCs.[4]

The two most prominent and widely studied auristatin analogues are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[] These fully synthetic compounds feature modifications to the original dolastatin 10 structure, enhancing their properties for ADC applications.[] MMAE, for instance, is noted for its high membrane permeability, which contributes to a potent "bystander effect" where it can kill neighboring antigen-negative tumor cells after being released from the target cell.[6] MMAF, being more charged and less permeable, tends to remain within the target cell, offering a different therapeutic profile.[7]

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization.[8][9] This mechanism is central to their anti-cancer activity.

Signaling Pathway of Auristatin-Induced Apoptosis

Caption: Mechanism of action for auristatin-based ADCs.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[10] The ADC-antigen complex is then internalized via endocytosis.[11] Inside the cell, the complex traffics to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the active auristatin payload.[] The freed auristatin then binds to the vinca alkaloid binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][][12] This disruption of the microtubule network is critical, as it leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[][8][9]

Structure-Activity Relationship and Analogue Development

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the auristatin scaffold. Modifications have focused on several key positions to modulate potency, solubility, and suitability for conjugation.[1][2]

Key Modification Strategies:

-

N-Terminus (P1): Modifications at the N-terminus are crucial for linker attachment. Replacing the dimethylamino group of dolastatin 10 with a monomethylamino group (as in MMAE and MMAF) provides a site for conjugation without a dramatic loss of potency.[4] Further modifications in this region can influence hydrophobicity and cell permeability.[7]

-

C-Terminus (P5): The C-terminal residue significantly impacts the properties of the analogue. The norephedrine group in MMAE contributes to its hydrophobicity and cell permeability, whereas the phenylalanine in MMAF results in a charged carboxyl group, making it less permeable.[13]

-

Peptide Core (P2-P4): While less frequently modified, alterations to the central peptide units have been explored to fine-tune activity and physical properties, such as introducing hydrophilic moieties to improve the characteristics of the resulting ADC.[1][2]

Quantitative Analysis of Cytotoxicity

The potency of auristatin analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are determined through in vitro cytotoxicity assays against a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free Auristatin Analogues

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [14][15] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [14][15] | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [3] | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [3] | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [3] | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [3] | |

| DX3puroβ6 | Melanoma | ~0.06 | [16] | |

| MMAF | SK-MEL-5 (as L49-vcMMAF ADC) | Melanoma | 0.7-7.1 ng/mL | [6] |

| IGR37 (as L49-vcMMAF ADC) | Melanoma | 1-26 ng/mL | [6] | |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 | [15] |

*Note: IC50 values for L49-vcMMAF are for the full ADC, not the free payload, and are reported in ng/mL.

Experimental Protocols

Standardized protocols are essential for the consistent evaluation of auristatin analogues. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT/Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., SKBR3, MDA-MB-468) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the auristatin analogue in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a negative control and wells with a vehicle (e.g., DMSO) as a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.[6][14]

-

Reagent Addition: Add 10-20 µL of a viability reagent (e.g., MTT solution, 5 mg/mL; or resazurin) to each well.[17][6][14] Incubate for 2-4 hours at 37°C.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17] Measure the absorbance (for MTT/XTT) or fluorescence (for resazurin) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay (Absorbance-based)

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[8][18][19] Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization enhancer like glycerol (10%).[8][18]

-

Assay Setup: Pre-warm a 96-well half-area plate to 37°C.[18] Pipette the test compounds (auristatin analogues) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) into the wells.

-

Initiation of Polymerization: Add the cold tubulin reaction mixture to the wells to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.[18] The increase in absorbance corresponds to the light scattered by the forming microtubules.

-

Data Analysis: Plot the absorbance versus time. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated from the resulting curves to quantify the inhibitory or enhancing effect of the compound.

Developmental Workflow for Auristatin-Based ADCs

The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic.

Workflow for Auristatin ADC Development

Caption: A typical preclinical to clinical workflow for an auristatin ADC.

-

Synthesis: The process starts with the chemical synthesis of the auristatin payload and a linker molecule. The linker is designed to be stable in circulation but cleavable under specific conditions within the target cell.[16]

-

Conjugation: The linker-payload is then covalently attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[6] This step requires precise control to achieve a desired drug-to-antibody ratio (DAR).[10]

-

Characterization: The resulting ADC is rigorously purified and characterized to determine its DAR, purity, aggregation level, and stability.

-

In Vitro Evaluation: The ADC is tested in cell-based assays to confirm its binding to target cells, its internalization, and its specific cytotoxicity against antigen-positive cancer cells compared to antigen-negative cells.[11]

-

In Vivo Studies: Promising ADC candidates are advanced to preclinical animal models (e.g., tumor xenografts in mice) to evaluate their anti-tumor efficacy, pharmacokinetic profile, and safety.[9][16]

-

Clinical Development: Successful candidates from preclinical studies may then proceed to human clinical trials.

Conclusion and Future Directions

The discovery and development of auristatin analogues have revolutionized the field of targeted cancer therapy, particularly through their role as payloads in ADCs. The journey from a natural marine product to clinically approved drugs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin highlights the power of chemical synthesis and rational drug design.[2][8]

Future research continues to focus on developing novel auristatin analogues with improved properties. Key areas of investigation include enhancing the therapeutic index by modifying hydrophilicity to improve pharmacokinetics, designing payloads that can overcome drug resistance mechanisms, and exploring novel linker technologies for more controlled and efficient drug release.[2][7][20] As our understanding of tumor biology deepens, the next generation of auristatin-based ADCs holds the promise of even greater precision and efficacy in the fight against cancer.

References

- 1. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Monomethyl auristatin E crystal and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dovepress.com [dovepress.com]

- 8. benthamopenarchives.com [benthamopenarchives.com]

- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adcreview.com [adcreview.com]

- 11. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

Auristatin F: A Comprehensive Technical Guide for Antibody-Drug Conjugate Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin F is a potent synthetic analogue of the natural marine product dolastatin 10. It functions as a highly effective anti-mitotic agent, making it a valuable payload for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. This technical guide provides an in-depth overview of Auristatin F, its mechanism of action, and its application as a payload in ADCs, supplemented with experimental protocols and quantitative data.

Chemical Properties

Auristatin F is a pentapeptide with the IUPAC name (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid. Its structure is closely related to other auristatins, such as Auristatin E. A key structural feature of Auristatin F is the presence of a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH.[1] This charge significantly reduces its cell permeability compared to the uncharged analogue, monomethylauristatin E (MMAE).[2][3] This property has important implications for the bystander effect of Auristatin F-based ADCs.

Table 1: Physicochemical Properties of Auristatin F

| Property | Value |

| Molecular Formula | C40H67N5O8 |

| Molar Mass | 746.0 g/mol |

| CAS Number | 163768-50-1 |

Mechanism of Action

Auristatin F exerts its cytotoxic effect by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action of Auristatin F can be summarized in the following steps:

-

Binding to Tubulin: Auristatin F binds to tubulin, the protein subunit that polymerizes to form microtubules.[2]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

-

Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.[4][5][6]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8][9][10][11]

The induction of apoptosis following G2/M arrest is a complex process involving the activation of a cascade of caspases. Prolonged mitotic arrest leads to the degradation of anti-apoptotic proteins like Mcl-1, which in turn allows for the activation of initiator caspases (e.g., Caspase-9) and subsequently effector caspases (e.g., Caspase-3 and -7), ultimately leading to the execution of apoptosis.[7][8][11]

Auristatin F in Antibody-Drug Conjugates

The high potency of Auristatin F makes it an ideal payload for ADCs. In this context, the cytotoxic agent is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the potent payload is concentrated at the tumor site, minimizing systemic exposure and associated toxicities.

Linker Technology

The linker connecting the antibody to Auristatin F is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. A commonly used linker for Auristatin F is the maleimidocaproyl (mc) linker, often in combination with a cleavable dipeptide sequence like valine-citrulline (vc).[12][13] The 'mc' component provides a stable attachment to the antibody via reaction with a thiol group, while the 'vc' peptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the payload is released in its active form specifically within the target cancer cells.

Bystander Effect

The bystander effect refers to the ability of a payload released from a target cell to kill neighboring, antigen-negative cancer cells. This is a desirable property for ADCs targeting tumors with heterogeneous antigen expression. Due to its charged nature, Auristatin F (and its monomethylated form, MMAF) has limited membrane permeability and therefore exhibits a minimal bystander effect.[3][14][15] This is in contrast to the uncharged and more permeable MMAE, which can diffuse out of the target cell and kill adjacent cells.[16] The controlled bystander effect of MMAF-based ADCs can be advantageous in reducing off-target toxicities.[17]

Quantitative Data on Auristatin F-Based ADCs

The potency of Auristatin F-based ADCs is typically evaluated in vitro by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. In vivo efficacy is assessed in preclinical models, often using xenografts, by measuring tumor growth inhibition (TGI) and overall survival.

Table 2: In Vitro Cytotoxicity (IC50) of Auristatin F and its ADCs

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Free MMAF | NCI-N87 | Gastric Cancer | 88.3 | [17] |

| OE19 | Esophageal Cancer | 386.3 | [17] | |

| HCT116 | Colorectal Cancer | 8944 | [17] | |

| Belantamab mafodotin (Anti-BCMA) | Multiple Myeloma Cell Lines | Multiple Myeloma | Varies (sub-nanomolar to nanomolar range) | |

| SGN-CD19A (Anti-CD19) | B-cell lineage ALL PDXs | Acute Lymphoblastic Leukemia | Not explicitly provided, but showed significant activity | [7][8][14] |

| Trastuzumab-MMAF (Anti-HER2) | NCI-N87 | Gastric Cancer | 0.09 | [17] |

| OE19 | Esophageal Cancer | 0.18 | [17] | |

| Pertuzumab-MMAF (Anti-HER2) | NCI-N87 | Gastric Cancer | 0.07 | [17] |

| OE19 | Esophageal Cancer | 0.16 | [17] |

Table 3: In Vivo Efficacy of Auristatin F-Based ADCs in Xenograft Models

| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Belantamab mafodotin (Anti-BCMA) | Human multiple myeloma xenografts | Multiple Myeloma | Not specified | Tumor growth inhibition | Prolonged survival | [15] |

| SGN-CD19A (Anti-CD19) | B-cell lineage ALL PDXs | Acute Lymphoblastic Leukemia | 3 mg/kg, weekly for 3 weeks | Objective Response | 5 out of 8 PDXs showed objective responses | [7][8] |

| Tumor Growth Delay | Significantly delayed progression in 7 out of 8 PDXs | [7][8] | ||||

| GENA-111-AF (Anti-BCAM) | A431 xenograft | Skin Cancer | Not specified | Tumor Growth | Complete remissions | [1] |

Experimental Protocols

Synthesis of Maleimidocaproyl-MMAF (mc-MMAF) ADC

This protocol describes a general method for conjugating a maleimide-activated Auristatin F derivative to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimidocaproyl-MMAF (mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)

-

Desalting columns

-

Size-exclusion chromatography (SEC) system

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a molar excess of TCEP solution. The exact molar ratio will need to be optimized for the specific antibody.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.

-

-

Purification of Reduced Antibody:

-

Remove the excess TCEP from the reduced antibody solution using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS with EDTA).

-

-

Conjugation:

-

Immediately add the mc-MMAF solution to the purified reduced antibody. The molar ratio of mc-MMAF to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated mc-MMAF and other reaction components using a size-exclusion chromatography (SEC) column.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Auristatin F-based ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the Auristatin F-based ADC in complete cell culture medium.

-

Remove the old medium from the wells and add the ADC dilutions to the cells. Include a vehicle control (medium with the same concentration of the ADC's solvent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

-

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an Auristatin F-based ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line

-

Auristatin F-based ADC

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the Auristatin F-based ADC to the treatment group via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule.

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

-

Endpoint:

-

The study can be terminated when the tumors in the control group reach a maximum allowable size, or it can be continued to assess survival.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Analyze survival data using Kaplan-Meier curves.

-

Conclusion

Auristatin F is a highly potent microtubule inhibitor that has proven to be a valuable payload for the development of effective and targeted antibody-drug conjugates. Its unique chemical properties, particularly its limited cell permeability, result in a controlled bystander effect, which can contribute to a favorable safety profile. The continued exploration of Auristatin F and its derivatives in novel ADC constructs holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and developers working in this exciting field.

References

- 1. GENA-111 conjugated to auristatin F shows therapeutic potency - Debiopharm [debiopharm.com]

- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]

- 5. Longitudinal efficacy and safety modeling and simulation framework to aid dose selection of belantamab mafodotin for patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Preclinical activity of the antibody-drug conjugate denintuzumab mafodotin (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vorsetuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]

- 9. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. cfmot.de [cfmot.de]

- 12. ichor.bio [ichor.bio]

- 13. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB MAFODOTIN (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for small molecule cytotoxic agents. It covers the core principles, methodologies, and applications of using stable and radioactive isotopes in cancer drug development. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction to Isotopic Labeling in Cytotoxic Drug Development

Isotopic labeling is a powerful technique used to trace the metabolic fate and mechanism of action of drug molecules.[1] By replacing one or more atoms in a molecule with its isotope, researchers can track the drug's journey through a biological system without significantly altering its chemical properties.[1] This is particularly crucial for potent small molecule cytotoxic agents, where understanding their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with cellular targets, is paramount for developing safe and effective cancer therapies.[2]

Isotopes can be broadly categorized into stable isotopes and radioisotopes. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Radioisotopes, including tritium (³H), carbon-14 (¹⁴C), fluorine-18 (¹⁸F), and carbon-11 (¹¹C), undergo radioactive decay, emitting radiation that can be detected with high sensitivity, making them ideal for applications like positron emission tomography (PET) imaging and quantitative whole-body autoradiography.[2][4]

Core Labeling Strategies and Applications

The choice of isotope and labeling position is critical and depends on the specific application. A key consideration is the metabolic stability of the label; it is essential to place the isotopic label on a part of the molecule that is not readily cleaved or modified during metabolism to ensure the tracer accurately reflects the fate of the parent drug.[2]

Stable Isotope Labeling

Stable isotope labeling is a versatile tool in drug development, primarily used for:

-

Metabolism and Pharmacokinetic Studies: Stable isotope-labeled compounds serve as excellent internal standards for quantitative mass spectrometry, allowing for precise measurement of drug and metabolite concentrations in biological matrices.[3] Co-administration of a labeled and unlabeled drug can help in identifying and quantifying metabolites.

-

Improving Metabolic Stability (Deuterium Labeling): Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect. This "metabolic switching" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[5][6]

Radioisotope Labeling

Radioisotope labeling offers exceptional sensitivity for a variety of applications:

-

ADME Studies: Carbon-14 is the gold standard for human ADME studies.[7] A single dose of a ¹⁴C-labeled drug allows for the determination of mass balance, excretion pathways, and the identification and quantification of all drug-related material in plasma, urine, and feces.[8]

-

In Vivo Imaging (PET): Positron-emitting isotopes like ¹⁸F and ¹¹C are used to label cytotoxic agents for PET imaging.[9] This non-invasive technique allows for the visualization and quantification of drug distribution to tumors and other tissues in real-time, providing valuable information on target engagement and pharmacodynamics.[10]

-

Receptor Binding Assays: Tritium (³H) is often used for in vitro receptor binding assays due to its high specific activity, which allows for the detection of low-abundance targets.[2]

Quantitative Data on Isotopic Labeling

The following tables summarize key quantitative data related to isotopic labeling of small molecule cytotoxic agents.

| Isotope | Half-life | Maximum Specific Activity | Primary Application in Cytotoxic Drug Development |

| ²H (Deuterium) | Stable | N/A | Improving metabolic stability, internal standards for MS |

| ¹³C | Stable | N/A | Mechanistic studies (NMR), internal standards for MS |

| ³H (Tritium) | 12.3 years | ~29 Ci/mmol | In vitro assays, metabolic studies, preclinical ADME |

| ¹⁴C | 5730 years | ~62.4 mCi/mmol | Gold standard for human ADME and mass balance studies |

| ¹⁸F | 109.7 minutes | >1,700 Ci/µmol | PET imaging of drug distribution and target engagement |

| ¹¹C | 20.4 minutes | ~9,200 Ci/µmol | PET imaging, particularly for neuro-oncology |

| Table 1: Properties and Applications of Common Isotopes in Cytotoxic Drug Development. |

| Compound | Labeled Isotope | Specific Activity | Reference |

| [¹⁴C]Paclitaxel derivative | ¹⁴C | 48 mCi/mmol | [11] |

| [³H]Doxorubicin | ³H | Not specified, but used for in vivo disposition studies | [12] |

| ⁶⁷Cu-labeled Lym-1 | ⁶⁷Cu | High specific activity (not quantified) | [13] |

| ⁸⁹Zr-labeled mAbs | ⁸⁹Zr | Not specified, used for immuno-PET | [14] |

| Table 2: Reported Specific Activities of Radiolabeled Cytotoxic Agents and Related Compounds. |

| Cytotoxic Agent | Cell Line | IC₅₀ (Unlabeled) | IC₅₀ (Deuterated) | Fold Difference | Reference |

| Docetaxel | Hepatocytes | 2.5 µM | PLGA-Docetaxel: 1.5 µM | 1.67 | [15] |

| Gefitinib | HCC827 | 13.06 nM | Not specified, but deuterated analogs developed for improved PK | N/A | [16] |

| Gefitinib | PC9 | 77.26 nM | Not specified, but deuterated analogs developed for improved PK | N/A | [16] |

| Gefitinib | H3255 | 0.003 µM | Not specified, but deuterated analogs developed for improved PK | N/A | [17] |

| Gefitinib | 11-18 | 0.39 µM | Not specified, but deuterated analogs developed for improved PK | N/A | [17] |

| Table 3: Comparison of In Vitro Cytotoxicity (IC₅₀) of Unlabeled and Deuterated Cytotoxic Agents. (Note: Direct comparative IC₅₀ data for deuterated vs. non-deuterated cytotoxic agents is limited in the public domain. The data for docetaxel reflects a formulation change that enhances efficacy, and for gefitinib, deuteration is pursued for pharmacokinetic benefits rather than direct cytotoxicity enhancement.) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled cytotoxic agents.

General Protocol for the Synthesis of a ¹⁴C-Labeled Small Molecule Cytotoxic Agent (e.g., Paclitaxel)

Note: The total synthesis of complex molecules like paclitaxel is a multi-step and challenging process.[18] The introduction of a ¹⁴C label is typically performed in the final steps of the synthesis to maximize radiochemical yield and specific activity. The following is a generalized procedure, as specific, detailed protocols for proprietary compounds are often not publicly available. The synthesis of a [carbonyl-¹⁴C]-acetyl paclitaxel derivative has been reported.[11]

Objective: To introduce a ¹⁴C label into the paclitaxel molecule.

Materials:

-

Paclitaxel or a suitable late-stage precursor.

-

[¹⁴C]Acetic anhydride or another suitable ¹⁴C-labeled reagent.

-

Anhydrous solvents (e.g., pyridine, dichloromethane).

-

Purification materials (e.g., silica gel for chromatography).

-

Analytical equipment (e.g., HPLC with a radioactivity detector, mass spectrometer).

Procedure:

-

Precursor Preparation: If starting from a precursor, ensure it is pure and ready for the labeling reaction. For labeling the acetyl group, a deacetylated precursor would be used.

-

Radiolabeling Reaction:

-

Dissolve the paclitaxel precursor in an anhydrous solvent like pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Add the ¹⁴C-labeled reagent (e.g., [¹⁴C]acetic anhydride) to the reaction mixture. The stoichiometry will depend on the desired specific activity.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Quench the reaction with an appropriate reagent.

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove unreacted reagents and byproducts.

-

Purify the ¹⁴C-labeled paclitaxel using column chromatography or preparative HPLC.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the product using HPLC, mass spectrometry, and NMR (if sufficient material is available).

-

Determine the radiochemical purity using radio-HPLC.

-

Measure the specific activity by quantifying the amount of radioactivity (using a liquid scintillation counter) and the mass of the compound.

-

General Protocol for Tritium Labeling of a Small Molecule (e.g., Doxorubicin) by Isotope Exchange

Note: Tritium labeling can often be achieved through hydrogen isotope exchange reactions on the final compound. The following is a generalized protocol.

Objective: To introduce a tritium label into the doxorubicin molecule.

Materials:

-

Doxorubicin.

-

Tritiated water (T₂O) or tritium gas (T₂).

-

A suitable catalyst (e.g., a metal catalyst for hydrogen isotope exchange).

-

Anhydrous solvents.

-

HPLC for purification and analysis.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup:

-

Dissolve doxorubicin in a suitable solvent.

-

Add the tritium source (e.g., tritiated water) and the catalyst.

-

-

Labeling Reaction:

-

Heat the reaction mixture at a specific temperature for a defined period to facilitate the isotope exchange. The conditions will need to be optimized for the specific compound.

-

-

Purification:

-

Remove the labile tritium by repeated evaporation with a protic solvent (e.g., methanol or ethanol).

-

Purify the [³H]doxorubicin using preparative HPLC.

-

-

Analysis:

-

Confirm the radiochemical purity by radio-HPLC.

-

Determine the specific activity by liquid scintillation counting and mass determination.

-

Protocol for Isotopic Enrichment Measurement by Mass Spectrometry

Objective: To determine the percentage of isotopic enrichment in a labeled compound.[15]

Materials:

-

Isotopically labeled compound.

-

Unlabeled reference standard.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC system.

Procedure:

-

Sample Preparation: Prepare solutions of the labeled compound and the unlabeled standard at known concentrations.

-

Mass Spectrometry Analysis:

-

Infuse the samples directly into the mass spectrometer or analyze them by LC-MS.

-

Acquire high-resolution mass spectra of both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Determine the experimental isotopic distribution of the unlabeled compound to account for the natural abundance of isotopes.

-

Compare the measured isotopic distribution of the labeled compound to the theoretical distribution calculated for different enrichment levels.

-

Use a deconvolution algorithm or linear regression to determine the isotopic enrichment that best fits the experimental data.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to isotopically labeled cytotoxic agents.

Signaling Pathways

References

- 1. Biosynthesis of paclitaxel unravelled [mpg.de]

- 2. moravek.com [moravek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docetaxel (Taxotere): single agent activity, development of combination treatment and reducing side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-phase specificity of cell killing by docetaxel (Taxotere) in synchronised HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, covalent binding and subcellular distribution of [3H]doxorubicin after intravenous administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comparison of Hepatocyte Cytotoxic Mechanisms for Docetaxel and PLGA-Docetaxel Nanoparticls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

Auristatin F-d8 Powder: A Comprehensive Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction